molecular formula C7H9BrN2O2 B1530836 Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate CAS No. 1427022-51-2

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B1530836
CAS No.: 1427022-51-2
M. Wt: 233.06 g/mol
InChI Key: IMWLWWYQQUKCPH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a bromo-substituted pyrazole ring and an ethyl acetate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • From Pyrazole Derivatives: One common synthetic route involves the reaction of 3-bromo-1H-pyrazole with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency, safety, and scalability. The reaction conditions are optimized to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with potassium persulfate in acetonitrile can yield the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the bromo-substituted pyrazole to its corresponding amine derivative.

  • Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium persulfate, acetonitrile, sulfuric acid as a catalyst.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: The corresponding amine derivative.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and treatments.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is similar to other pyrazole derivatives, such as:

  • Ethyl 2-(3-chloro-1H-pyrazol-1-yl)acetate: Similar structure but with a chlorine substituent instead of bromine.

  • Ethyl 2-(3-iodo-1H-pyrazol-1-yl)acetate: Similar structure but with an iodine substituent instead of bromine.

  • Ethyl 2-(3-fluoro-1H-pyrazol-1-yl)acetate: Similar structure but with a fluorine substituent instead of bromine.

Uniqueness: The presence of the bromo substituent in this compound imparts unique chemical properties compared to its chloro, iodo, and fluoro counterparts, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

ethyl 2-(3-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWLWWYQQUKCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427022-51-2
Record name ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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